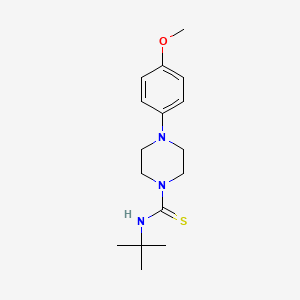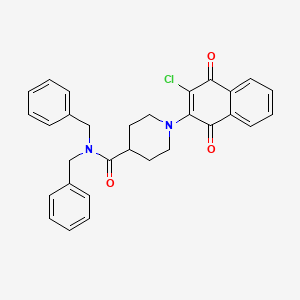![molecular formula C24H19F3N2S B3137574 3-{[(2-methylphenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 439108-58-4](/img/structure/B3137574.png)
3-{[(2-methylphenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
描述
3-{[(2-methylphenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a cyclopenta[c]pyridine core, which is a fused ring system containing both a pyridine ring and a cyclopentane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-methylphenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile can be achieved through a multi-step process involving the following key steps:
-
Formation of the Cyclopenta[c]pyridine Core: : The cyclopenta[c]pyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted pyridine derivative and a cyclopentane derivative. This step typically requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
-
Introduction of the Sulfanyl Group: : The sulfanyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable thiol compound, such as 2-methylbenzenethiol, with an appropriate electrophilic intermediate, such as a halogenated derivative of the cyclopenta[c]pyridine core. This step may require the use of a base catalyst and an inert solvent to promote the nucleophilic substitution.
-
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced through a radical addition reaction. This involves the reaction of a suitable trifluoromethylating agent, such as trifluoromethyl iodide, with the cyclopenta[c]pyridine core under radical initiation conditions. This step may require the use of a radical initiator, such as azobisisobutyronitrile (AIBN), and an inert solvent to facilitate the radical addition.
-
Introduction of the Carbonitrile Group: : The carbonitrile group can be introduced through a nucleophilic addition reaction. This involves the reaction of a suitable nitrile compound, such as acetonitrile, with an appropriate electrophilic intermediate, such as a halogenated derivative of the cyclopenta[c]pyridine core. This step may require the use of a base catalyst and an inert solvent to promote the nucleophilic addition.
Industrial Production Methods
The industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones. Common oxidizing agents for this reaction include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
-
Reduction: : The compound can undergo reduction reactions, particularly at the carbonitrile group, to form primary amines. Common reducing agents for this reaction include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
-
Substitution: : The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce various functional groups. Common reagents for this reaction include halogenating agents, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), catalytic hydrogenation (H₂/Pd-C)
Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid, sulfuric acid), sulfonating agents (e.g., sulfur trioxide, chlorosulfonic acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: Halogenated derivatives, nitro derivatives, sulfonated derivatives
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: The compound can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound may have potential therapeutic applications, particularly as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry: The compound can be used as an intermediate in the production of specialty chemicals, such as agrochemicals, pharmaceuticals, and materials.
作用机制
The mechanism of action of 3-{[(2-methylphenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile may involve interactions with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects through the following pathways:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites or allosteric sites, thereby blocking their catalytic activity.
Receptor Modulation: The compound may modulate the activity of specific receptors by binding to their ligand-binding sites or allosteric sites, thereby altering their signaling pathways.
Ion Channel Modulation: The compound may modulate the activity of specific ion channels by binding to their channel pores or regulatory sites, thereby altering their ion conductance.
相似化合物的比较
3-{[(2-methylphenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile can be compared with other similar compounds, such as:
3-{[(2-methylphenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridine-4-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which may result in different chemical properties and biological activities.
3-{[(2-methylphenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group, which may result in different chemical properties and biological activities.
3-{[(2-methylphenyl)methyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridine-4-methyl ester: This compound has a methyl ester group instead of a carbonitrile group, which may result in different chemical properties and biological activities.
属性
IUPAC Name |
3-[(2-methylphenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2S/c1-15-6-2-3-7-17(15)14-30-23-21(13-28)19-10-5-11-20(19)22(29-23)16-8-4-9-18(12-16)24(25,26)27/h2-4,6-9,12H,5,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXQVEKZGYCJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=C(C3=C(CCC3)C(=N2)C4=CC(=CC=C4)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1-hexynyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3137511.png)
![4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]pentanamide](/img/structure/B3137518.png)
![2-{[4-(3-fluorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid](/img/structure/B3137536.png)

![2-Methyl-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3137541.png)
![3-(4-Fluorophenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3137542.png)
![2-Propynyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-(2-propynyloxy)acetate](/img/structure/B3137547.png)
![methyl 1-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]-4-isoquinolinecarboxylate](/img/structure/B3137552.png)
![7,7,9-Trimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B3137558.png)
![3-[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3137568.png)
![1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole](/img/structure/B3137586.png)

![4-(2-furyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3137593.png)
![Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate](/img/structure/B3137600.png)
